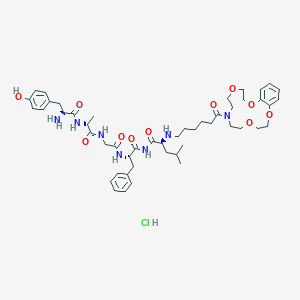

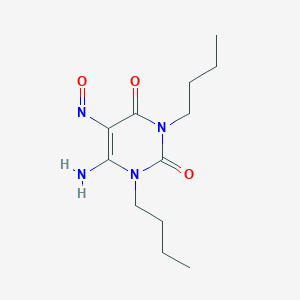

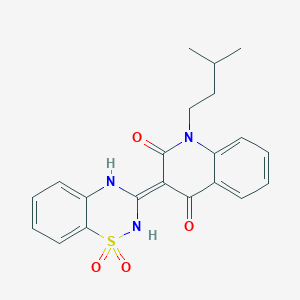

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

Vue d'ensemble

Description

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, also known as 6-ADBNP, is a nitroso-containing heterocyclic compound used as a reagent in organic synthesis. It is a versatile reagent that has been widely used in the synthesis of various important compounds, such as pyrimidines, quinazolines, and purines. 6-ADBNP has also been used in the synthesis of nucleosides, nucleotides, and other bioactive compounds. Additionally, 6-ADBNP has been used in the synthesis of a variety of drugs and pharmaceuticals.

Applications De Recherche Scientifique

Synthetic Pathways and Catalysis

The pyranopyrimidine core, including structures related to 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent reviews have focused on synthetic pathways employing diversified hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts for the development of pyranopyrimidine scaffolds. These studies highlight the application of hybrid catalysts in synthesizing structurally complex pyrimidinediones, underlining their significance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activities

Pyrimidines, including derivatives of this compound, are known for their range of pharmacological effects, such as anti-inflammatory properties. A comprehensive review of recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives has been discussed, highlighting their inhibitory response against various inflammatory mediators. This body of work contributes to the understanding of the structural activity relationships (SARs) of pyrimidines and suggests avenues for developing new anti-inflammatory agents (Rashid et al., 2021).

Role in Cancer Research

Investigations into the non-proliferative roles of pyrimidine metabolism in cancer have revealed that beyond their well-known support for cell proliferation, pyrimidines may play crucial roles in differentiation and metastasis in various cancer types. This emerging perspective suggests that pyrimidine metabolism, including derivatives like this compound, could influence cancer progression and treatment outcomes beyond traditional nucleotide synthesis pathways. This insight opens new research pathways for understanding the complex roles of pyrimidines in cancer biology and therapy (Siddiqui & Ceppi, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-3-5-7-15-10(13)9(14-19)11(17)16(12(15)18)8-6-4-2/h3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMTJQTHPZPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327699 | |

| Record name | NSC677538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132716-86-0 | |

| Record name | NSC677538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-1,3-DIBUTYL-5-NITROSOURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

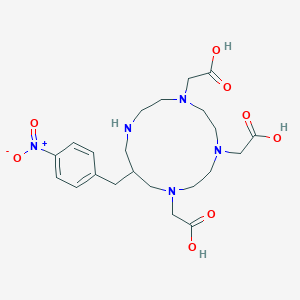

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)